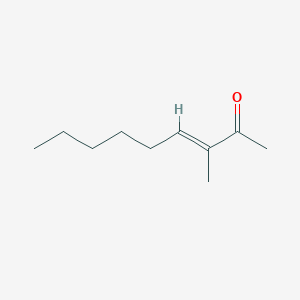
(E)-3-methylnon-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-methylnon-3-en-2-one is an organic compound that belongs to the class of ketones It is characterized by the presence of a double bond between the third and fourth carbon atoms and a methyl group attached to the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-methylnon-3-en-2-one can be achieved through several methods. One common approach involves the aldol condensation of 3-methylbutanal with acetone, followed by dehydration to form the desired enone. The reaction typically requires a base such as sodium hydroxide or potassium hydroxide to facilitate the condensation and dehydration steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as zeolites or metal oxides may be employed to enhance the efficiency of the reaction. The use of high-purity starting materials and precise control of reaction parameters are crucial for achieving high yields and product purity.
Chemical Reactions Analysis
Types of Reactions
(E)-3-methylnon-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the double bond or the ketone group can yield saturated alcohols or hydrocarbons.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Various substituted ketones or alcohols, depending on the nucleophile used.
Scientific Research Applications
(E)-3-methylnon-3-en-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used as a probe to study enzyme-catalyzed reactions involving ketones and enones.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and bioactive compounds.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of (E)-3-methylnon-3-en-2-one involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes that catalyze oxidation-reduction reactions. The compound’s double bond and ketone group make it reactive towards nucleophiles and electrophiles, allowing it to participate in a wide range of chemical transformations.
Comparison with Similar Compounds
Similar Compounds
3-methyl-2-butanone: A similar ketone with a shorter carbon chain.
3-methyl-3-penten-2-one: Another enone with a different position of the double bond.
2-nonanone: A ketone with a similar carbon chain length but without the double bond.
Uniqueness
(E)-3-methylnon-3-en-2-one is
Properties
CAS No. |
54615-56-4 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
(E)-3-methylnon-3-en-2-one |
InChI |
InChI=1S/C10H18O/c1-4-5-6-7-8-9(2)10(3)11/h8H,4-7H2,1-3H3/b9-8+ |
InChI Key |
MNUPLBRMYZJYJZ-CMDGGOBGSA-N |
Isomeric SMILES |
CCCCC/C=C(\C)/C(=O)C |
Canonical SMILES |
CCCCCC=C(C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















